2-Methylcyclopentene-1-carboxylic acid

Overview

Description

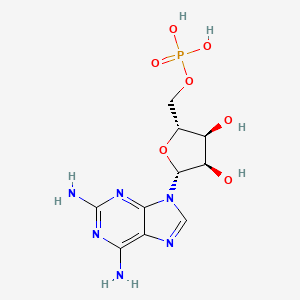

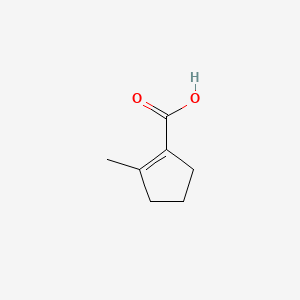

2-Methylcyclopentene-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol . The IUPAC name for this compound is 2-methylcyclopentene-1-carboxylic acid .

Synthesis Analysis

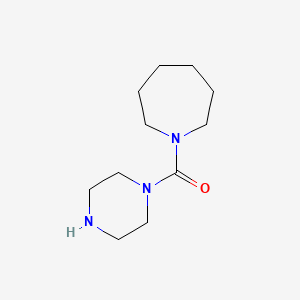

A practical three-step procedure for the preparation of 2-methyl-1-cyclopentene-1-carboxylic acid is detailed in a paper . This process relies on the reaction of commercially available 2-carboethoxycyclopentanone with nitromethane in the presence of equimolecular amounts of piperidine, followed by denitration of the derived allylic nitro compound by treatment with 5% Pd/C in the presence of ammonium formate and final hydrolysis of the ester moiety .Molecular Structure Analysis

The molecular structure of 2-Methylcyclopentene-1-carboxylic acid consists of a five-membered ring with a methyl group and a carboxylic acid group attached . The InChI representation of the molecule isInChI=1S/C7H10O2/c1-5-3-2-4-6 (5)7 (8)9/h2-4H2,1H3, (H,8,9) . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylcyclopentene-1-carboxylic acid include a molecular weight of 126.15 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The compound also has a Topological Polar Surface Area of 37.3 Ų .Scientific Research Applications

Organic Synthesis

2-Methylcyclopentene-1-carboxylic acid serves as a versatile synthetic building block in organic chemistry. Its reactivity allows for various transformations, making it a valuable precursor in the synthesis of complex organic molecules. It can undergo reactions such as esterification, decarboxylation, and functional group interconversions, which are pivotal in constructing pharmacologically active compounds or materials with unique properties .

Medicine

In the medical field, carboxylic acids like 2-Methylcyclopentene-1-carboxylic acid are integral to drug design. They can be used to modify the hydrophobicity of drug molecules, enhance binding affinity to biological targets, and improve the overall pharmacokinetic profile of therapeutic agents. This compound’s structure could be utilized in the development of new drugs with improved efficacy and reduced side effects .

Agriculture

Carboxylic acids play a crucial role in agriculture by serving as building blocks for agrochemicals. They can be used to synthesize herbicides, pesticides, and fungicides. The specific structure of 2-Methylcyclopentene-1-carboxylic acid could be exploited to create compounds that are more environmentally friendly and targeted, reducing the impact on non-target species .

Food Industry

In the food industry, carboxylic acids are used as preservatives and flavoring agents. 2-Methylcyclopentene-1-carboxylic acid could potentially be used to synthesize esters that serve as artificial flavors or fragrances. Its derivatives may also act as intermediates in the production of food additives that enhance texture or stability .

Nanotechnology

The carboxylic acid group is essential in nanotechnology for modifying the surface of nanoparticles. 2-Methylcyclopentene-1-carboxylic acid could be used to functionalize the surface of nanoparticles, improving their dispersion, stability, and interaction with other materials. This is particularly useful in creating nanocomposites with specific properties for use in electronics, catalysis, or as drug delivery systems .

Polymers

Carboxylic acids are fundamental in polymer chemistry, often used as monomers or modifiers. 2-Methylcyclopentene-1-carboxylic acid could contribute to the synthesis of biodegradable polymers or the modification of existing polymers to impart desired mechanical or chemical properties. Its incorporation into polymers could lead to materials with enhanced flexibility, strength, or biocompatibility, suitable for medical devices or sustainable packaging materials .

Safety and Hazards

The safety data sheet for 2-methylcyclopentane-1-carboxylic acid advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It also advises ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

This compound is a derivative of cyclopentene, which has been studied for its antioxidant properties . .

Mode of Action

As a structural analog of cyclopentene derivatives, it may share similar antioxidant properties . Antioxidants typically work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and free radical scavenging

Pharmacokinetics

The molecular weight of the compound is 126.1531 , which suggests it may have good bioavailability due to its relatively small size.

Result of Action

If it does indeed possess antioxidant properties, it could potentially neutralize harmful free radicals and prevent oxidative damage at the cellular level .

properties

IUPAC Name |

2-methylcyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKNDUSXGFIHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986320 | |

| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylcyclopentene-1-carboxylic acid | |

CAS RN |

67209-77-2 | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067209772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)